Cas no 2090793-76-1 (6-(bromomethyl)-3-ethyloxan-3-ylmethanol)
6-(bromomethyl)-3-ethyloxan-3-ylmethanol Chemical and Physical Properties
Names and Identifiers
-
- 2H-Pyran-3-methanol, 6-(bromomethyl)-3-ethyltetrahydro-
- 6-(bromomethyl)-3-ethyloxan-3-ylmethanol
-
- MDL: MFCD30685255
- Inchi: 1S/C9H17BrO2/c1-2-9(6-11)4-3-8(5-10)12-7-9/h8,11H,2-7H2,1H3
- InChI Key: DLILWJJTKUBFHB-UHFFFAOYSA-N
- SMILES: C1OC(CBr)CCC1(CC)CO
6-(bromomethyl)-3-ethyloxan-3-ylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-305151-1.0g |
[6-(bromomethyl)-3-ethyloxan-3-yl]methanol |
2090793-76-1 | 1.0g |
$0.0 | 2023-02-26 | ||
| Enamine | EN300-305151-1g |
[6-(bromomethyl)-3-ethyloxan-3-yl]methanol |
2090793-76-1 | 1g |
$0.0 | 2023-09-05 |
6-(bromomethyl)-3-ethyloxan-3-ylmethanol Related Literature
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 6-(bromomethyl)-3-ethyloxan-3-ylmethanol
Introduction to 6-(bromomethyl)-3-ethyloxan-3-ylmethanol (CAS No. 2090793-76-1)
6-(bromomethyl)-3-ethyloxan-3-ylmethanol, identified by its Chemical Abstracts Service (CAS) number 2090793-76-1, is a significant compound in the realm of organic synthesis and pharmaceutical research. This molecule, featuring a bromomethyl group and an ethyloxan backbone, has garnered attention due to its versatile applications in the development of novel bioactive molecules. The structural attributes of this compound make it a valuable intermediate in the synthesis of various pharmacophores, particularly in the field of medicinal chemistry.
The bromomethyl functional group at the sixth position of the xylane ring provides a reactive site for further chemical modifications, enabling the construction of more complex molecular architectures. This reactivity is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in drug discovery and development. The presence of an ethyloxan moiety enhances the solubility and bioavailability of derivatives, making this compound an attractive candidate for medicinal applications.
In recent years, there has been a surge in research focused on developing small-molecule modulators for various therapeutic targets. 6-(bromomethyl)-3-ethyloxan-3-ylmethanol has been explored as a precursor in the synthesis of compounds targeting neurological disorders, inflammatory diseases, and cancer. Its structural flexibility allows for the introduction of diverse substituents, enabling the optimization of pharmacokinetic and pharmacodynamic properties.
One notable application of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in signal transduction pathways, and their dysregulation is associated with numerous diseases. By leveraging the reactivity of the bromomethyl group, researchers have been able to develop potent inhibitors that selectively target specific kinases. For instance, derivatives of 6-(bromomethyl)-3-ethyloxan-3-ylmethanol have shown promise in preclinical studies as inhibitors of tyrosine kinases, which are implicated in cancer progression.
Another area where this compound has found utility is in the development of G protein-coupled receptor (GPCR) modulators. GPCRs are membrane receptors that mediate a wide range of physiological processes. Small-molecule modulators of GPCRs have been successfully used to treat conditions such as hypertension, depression, and allergies. The structural features of 6-(bromomethyl)-3-ethyloxan-3-ylmethanol allow for the design of ligands that can interact with specific GPCRs, leading to the development of novel therapeutics.
The pharmaceutical industry has also explored this compound as a building block for antiviral agents. Viruses rely on host cellular machinery for replication, and targeting viral enzymes or receptors can disrupt their life cycle. Researchers have synthesized derivatives of 6-(bromomethyl)-3-ethyloxan-3-ylmethanol that exhibit inhibitory activity against viral proteases and polymerases. These findings highlight the potential of this compound in developing antiviral drugs.
In addition to its pharmaceutical applications, 6-(bromomethyl)-3-ethyloxan-3-ylmethanol has been utilized in materials science and agrochemical research. Its ability to undergo various chemical transformations makes it a valuable starting material for synthesizing polymers, coatings, and crop protection agents. The versatility of this compound underscores its importance across multiple scientific disciplines.
The synthesis of 6-(bromomethyl)-3-ethyloxan-3-ylmethanol typically involves multi-step organic reactions starting from readily available precursors. Advanced synthetic methodologies, such as transition-metal-catalyzed reactions and asymmetric synthesis, have been employed to enhance yield and selectivity. These advancements have not only improved access to this compound but also paved the way for its widespread use in research and industrial applications.
Recent studies have also focused on greener synthetic routes for 6-(bromomethyl)-3-ethyloxan-3-ylmethanol, emphasizing sustainable chemistry practices. The use of biocatalysis and microwave-assisted synthesis has reduced reaction times and minimized waste generation. Such environmentally friendly approaches align with global efforts to promote sustainable chemical manufacturing.
The future prospects of 6-(bromomethyl)-3-ethyloxan-3-ylmethanol are promising, with ongoing research exploring its potential in emerging therapeutic areas such as immunotherapy and gene editing. The ability to modify its structure allows for tailoring its properties to meet specific biological targets, making it a cornerstone in drug discovery efforts.
In conclusion,6-(bromomethyl)-3-ethyloxan-3-ylylmethanol (CAS No. 2090793-76-1) is a multifaceted compound with significant implications in pharmaceuticals, materials science, and agrochemicals. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop novel bioactive molecules. As scientific understanding advances, the applications of this compound are expected to expand further, driving innovation across multiple scientific domains.
2090793-76-1 (6-(bromomethyl)-3-ethyloxan-3-ylmethanol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)